1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide
Description
The compound 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide (hereafter referred to as the target compound) is a nicotinamide derivative characterized by a partially hydrogenated pyridine ring substituted with methyl groups at positions 4 and 6, a ketone at position 2, and an amide functional group at position 3. These analogs are critical in pharmaceutical research due to their roles as enzyme inhibitors (e.g., EZH2 methyltransferase inhibitors) and bioactive intermediates .
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNMEZMALQNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192334 | |
| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39088-05-6 | |
| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39088-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039088056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4,6-dimethyl-2-oxonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUY77DE8RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,2-Dihydro-4,6-dimethyl-2-oxonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, supported by data tables and case studies to illustrate its significance in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of 166.18 g/mol. Its structure includes a pyridine ring, which is known for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound showed notable activity against several strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead structure for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A series of in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induces apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 20.5 | Inhibition of migration |
These findings indicate that the compound may interfere with critical cellular processes in cancer cells, warranting further investigation into its mechanisms of action .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for tumor growth and bacterial survival .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
-
Case Study on Antibacterial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives similar to this compound were effective against multidrug-resistant strains of bacteria. The study emphasized the need for new classes of antibiotics to combat rising resistance levels in pathogens. -
Case Study on Cancer Treatment :
Research conducted at a leading cancer institute found that compounds with structural similarities to this compound showed promise in preclinical models of breast cancer. The study reported enhanced efficacy when combined with existing chemotherapeutics .
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
- Anti-inflammatory Effects
- Neuroprotective Effects
Biochemical Applications
- Enzymatic Studies
- Drug Development
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound’s analogs differ primarily in their functional groups at position 3, which significantly influence their physicochemical and biological properties:
*Note: Molecular weight for the target compound is estimated based on analogous structures.
Pharmacological Activity
- 1,2-Dihydro-4,6-dimethyl-2-oxonicotinonitrile: Exhibits low acute toxicity (LD₅₀ >500 mg/kg in rodent studies) and serves as a precursor for anticancer agents .
- Thioamide derivatives: Found in plant extracts (e.g., Scurrula artopurpurea), these compounds show antioxidant activity, with a relative abundance of 16.63% in ethanolic extracts .
- GSK126 and EPZ-6438 (Tazemetostat) : Both are EZH2 inhibitors. GSK126 has an IC₅₀ of <10 nM for EZH2, while EPZ-6438 (approved for epithelioid sarcoma) demonstrates potent antitumor activity via chromatin remodeling .
Physicochemical Properties
- Solubility: Nitrile analogs (e.g., 1,2-Dihydro-4,6-dimethyl-2-oxonicotinonitrile) are sparingly soluble in water but soluble in polar aprotic solvents like DMSO. Amides and thioamides show improved aqueous solubility due to hydrogen-bonding .
- Conformational Stability : X-ray crystallography of nitrile derivatives reveals intramolecular CH-π interactions that stabilize gauche conformations, influencing binding to biological targets .
Data Tables of Key Compounds
Table 1: Comparative Pharmacological Profiles
Table 2: Structural and Physical Properties
*From structurally related compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
